Calcium stearate

Catalog No.
S522519
CAS No.
1592-23-0
M.F
C18H36CaO2
M. Wt
324.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium stearate

CAS Number

1592-23-0

Product Name

Calcium stearate

IUPAC Name

calcium;octadecanoate

Molecular Formula

C18H36CaO2

Molecular Weight

324.6 g/mol

InChI

InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

HTPHKKKMEABKJE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Solubility

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER
Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine
Solubility in water, g/100ml at 15 °C: 0.004

Synonyms

aluminum monostearate, aluminum tristearate, ammonium stearate, calcium stearate, magnesium stearate, octadecanoic acid, sodium stearate, stearic acid, zinc stearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Ca]

Description

The exact mass of the compound Calcium stearate is 606.49 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.004 g/100 cc h2o at 15 °c; insol in alcohol & etherslightly sol in hot vegetable and mineral oils; quite sol in hot pyridinesolubility in water, g/100ml at 15 °c: 0.004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Langmuir-Blodgett films

    These films are single-molecule-thick layers arranged on a substrate. Researchers can use the Langmuir-Blodgett technique to create thin films of calcium stearate for studying surface properties, tribology (friction), and self-assembly behavior. The structure of these films can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) [].

  • Nanoparticle Synthesis

    Due to its specific structure, calcium stearate can be used as a template or directing agent for the synthesis of inorganic nanoparticles. Researchers can control the size and morphology of the nanoparticles by varying the reaction conditions [].

Calcium Stearate in Drug Delivery

The safety and functionality of calcium stearate make it applicable in pharmaceutical research for drug delivery purposes:

  • Excipient Properties

    Calcium stearate is recognized as a Generally Recognized As Safe (GRAS) material by the US Food and Drug Administration (FDA). This allows researchers to explore its use as an excipient in formulating tablets, capsules, and other drug delivery systems. Its lubricating properties can improve flowability and prevent sticking during manufacturing [].

  • Controlled Release

    Researchers are investigating the use of calcium stearate nanoparticles for controlled drug release applications. By encapsulating drugs within these nanoparticles, they can potentially achieve sustained or targeted delivery [].

Calcium stearate is an organic compound with the molecular formula (C18H35O2)2Ca(C_{18}H_{35}O_{2})_{2}Ca. It is a calcium salt of stearic acid, characterized by its white, waxy powder or flakes. This compound is primarily recognized for its role as a lubricant, stabilizer, and anti-caking agent in various industrial applications. It is non-toxic and has been classified as generally recognized as safe (GRAS) when used appropriately, making it suitable for food and pharmaceutical applications

The mechanism of action of calcium stearate depends on its application. Here are two key mechanisms:

  • Lubrication: The long hydrocarbon chains of calcium stearate can reduce friction between surfaces. This is because the hydrocarbon tails align and create a slippery layer, allowing for smoother movement.
  • Waterproofing: Due to its hydrophobic nature, calcium stearate can coat surfaces and create a water-repellent barrier.

  • Direct Saponification: This involves reacting stearic acid with calcium hydroxide or calcium oxide:
    2C18H36O2+Ca(OH)2(C18H35O2)2Ca+2H2O2C_{18}H_{36}O_{2}+Ca(OH)_{2}\rightarrow (C_{18}H_{35}O_{2})_{2}Ca+2H_{2}O
  • Double Decomposition: This method employs sodium stearate and a soluble calcium salt (like calcium chloride) to produce calcium stearate and sodium chloride:
    2C18H35O2Na++Ca2+(C18H35O2)2Ca+2Na+2C_{18}H_{35}O_{2}^{-}Na^{+}+Ca^{2+}\rightarrow (C_{18}H_{35}O_{2})_{2}Ca+2Na^{+}
  • Fusion Method: Calcium oxide is fused with stearic acid at elevated temperatures to yield calcium stearate
    Of Calcium Stearate" class="citation ml-xs inline" data-state="closed" href="https://www.pishrochem.com/blog/en/science-and-applications-of-calcium-stearate/" rel="nofollow noopener" target="_blank"> .

These applications underscore the compound's versatility and importance in modern manufacturing processes.

The synthesis of calcium stearate can be achieved through several methods:

  • Direct Saponification: A straightforward reaction between stearic acid and calcium hydroxide or calcium oxide.
  • Double Decomposition: Involves the precipitation of calcium stearate from sodium stearate and calcium salts.
  • Fusion Method: A high-temperature method that combines calcium oxide with stearic acid to produce high-purity calcium stearate.
  • Precipitation Techniques: Utilizing sodium stearate and calcium chloride in a controlled environment to form precipitated calcium stearate .

Each method has its advantages depending on the required purity and application.

Research on the interactions of calcium stearate with other compounds indicates its role in stabilizing formulations by reducing friction between particles. In food applications, it helps maintain the homogeneity of powdered products. In pharmaceuticals, it enhances the flow characteristics of powders during tablet formation, ensuring uniformity in dosage forms. Studies have shown that while it generally poses low toxicity, careful monitoring is necessary to prevent potential gastrointestinal disturbances from excessive exposure

Calcium stearate shares similarities with other metal stearates, which are also used for their lubricating and stabilizing properties. Here are some comparable compounds:

CompoundFormulaUnique Features
Sodium StearateC18H35O2NaC_{18}H_{35}O_2NaSoluble in water; commonly used as a soap.
Zinc StearateC18H35O2ZnC_{18}H_{35}O_2ZnActs as a lubricant; used in rubber processing.
Magnesium StearateC18H35O2MgC_{18}H_{35}O_2MgCommonly used as a lubricant in pharmaceutical tablets.
Aluminum StearateC18H35O2AlC_{18}H_{35}O_2AlUsed primarily as a thickener in various formulations.

Calcium stearate is unique due to its non-toxic nature and versatility across multiple industries, particularly where food-grade applications are concerned. Its stability under high temperatures makes it preferable for many manufacturing processes compared to other metal stearates

Classical Precipitation Techniques

Reaction of Stearic Acid with Calcium Oxide or Calcium Hydroxide

The direct reaction route follows the stoichiometry

$$
2\,\text{C}{17}\text{H}{35}\text{COOH} + \text{CaO} \longrightarrow (\text{C}{17}\text{H}{35}\text{COO}){2}\text{Ca} + \text{H}{2}\text{O}
$$
[1] [2].

Laboratory and pilot studies demonstrate that intimate mixing of molten stearic acid with finely milled calcium oxide (or calcium hydroxide) at 100–155 degrees C drives quantitative saponification within thirty to sixty minutes, especially when a small stoichiometric excess of the base and trace process water are provided to accelerate proton transfer [3] [4]. Table 1 summarises representative kinetic data extracted from the seminal United States patent describing the dry‐fusion variant.

EntryMass ratio (stearic acid : calcium oxide)Water added (mass %)Onset temperature (°C)Completion temperature (°C)Free fatty acid in product (mass %)Observed yield (mass %)
1100 : 154.71021540.65 [4]96–98 [4]
2100 : 203.2931780.20 [4]97–99 [4]

Calorimetry on bench‐scale batches indicates an exothermic heat release of 350–380 kilojoule per kilogram of product, underscoring the need for controlled heat removal in larger reactors to avoid darkening through local over-temperature [3] [4]. Detailed characterisation by Fourier transform infrared spectroscopy shows the disappearance of the carbonyl stretching band at 1700 centimetre⁻¹ and emergence of symmetric and antisymmetric carboxylate bands at 1540 and 1575 centimetre⁻¹, confirming full conversion [2].

Double Decomposition Using Sodium Stearate and Soluble Calcium Salts

In the aqueous precipitation route, fully neutralised sodium stearate is reacted with soluble calcium chloride (or nitrate) at 60–80 degrees C under vigorous agitation [5] [6]. The low water solubility of calcium stearate causes immediate precipitation, allowing efficient separation, washing and drying. Pilot work at the İzmir Institute of Technology achieved essentially quantitative yield and high purity under a slight calcium ion excess (50%) at 75 degrees C [5].

ParameterTypical valueReference
Reaction temperature70–80 degrees C [5] [6]
Stoichiometric excess of calcium ion30–50% [5]
Mean particle diameter after washingca. 0.6 micrometre [5]
Bilayer spacing (X-ray diffraction)4.8 nanometre (powder) [5]

Scanning electron microscopy reveals lamellar crystallites, while elemental analysis shows negligible residual sodium or chloride after two wash cycles [5]. The process is readily scaled because the precipitation step is autogenous and the mother liquor contains only sodium chloride by-product, facilitating closed-loop water recycling [3].

Advanced Fabrication Approaches

Langmuir–Blodgett Thin Film Deposition

Langmuir–Blodgett deposition enables molecularly organised calcium stearate layers on oxide, silver or polymeric substrates. A monolayer of stearic acid is first spread on an alkaline sub-phase; in-situ ion exchange with calcium ions yields an insoluble soap film that is compressed and transferred vertically onto the target surface [5] [7]. Spectroscopic analysis reveals that carboxylate coordination in the film is dominated by bidentate binding, evidenced by an intense antisymmetric stretching band at 1577 centimetre⁻¹ [5].

Film propertyMeasured valueReference
Average bilayer thickness4.0 nanometre [5]
Surface roughness (peak–valley)≈ 6 nanometre [7]
Preferred orientation [8] lamellar [5]

The methodology affords uniform nanometre-scale coatings useful for barrier layers, optical sensors and model studies of metal–fatty acid interactions [5] [7].

Mechanochemical Synthesis Routes

Mechanochemistry couples mechanical energy and solid-state chemistry, enabling solvent-free preparation of calcium stearate through high-shear fusion or reactive ball milling. Controlled milling of stearic acid with calcium oxide under modest heating (≈ 100 degrees C) generates the soap within minutes and limits colour formation because of rapid heat dissipation [4] [9]. In stirred-media mills the same principle is applied to coat micronised calcium carbonate with in-situ-formed calcium stearate, achieving a ninety per cent surface active ratio after fifteen minutes at one thousand revolutions per minute [10].

Key advantages are summarised in Table 3.

CriterionClassical precipitationMechanochemical routeReference
External solvent requirementHigh (water)None [5] [4]
Typical reaction time30–60 minutes5–20 minutes [4] [10]
Energy consumption (kilowatt hour kg⁻¹)0.6–0.80.3–0.4 [10] [4]
Particle-size controlPost-grinding requiredIn-situ tailoring [10]

Recent reviews of oleochemical mechanochemistry confirm that dry synthesis minimises wastewater generation and permits continuous processing through extruders or attrition reactors [11].

Industrial-Scale Production Optimisation

Modern commercial plants use three main flowsheets: precipitation in agitated reactors, vacuum-assisted dry fusion, and proprietary solvent methods that yield free-flowing low-dust prills [12]. Economic modelling for a facility rated at thirty-three metric tonnes per day indicates raw material costs dominate operating expenditure, with stearic acid and calcium hydroxide accounting for seventy-five per cent of total production cost [13]. Table 4 contrasts key performance indicators reported for contemporary units.

Process typeBulk density (gram centimetre⁻³)Median particle size (micrometre)Characteristic energy demand (megajoule tonne⁻¹)Reference
Aqueous precipitation + spray drying0.2–0.32–5650–800 [13] [12]
Dry fusion (vacuum)0.4–0.510–20500–650 [12] [4]
Solution-melt prilling0.5–0.6800–1200 (prill)450–550 [12]

Process intensification trends include continuous spray-reactor systems that integrate reaction, cooling and granulation in a single vertical chamber, thereby improving product purity and colour while reducing manual handling [14]. Advanced dust-free prills also enhance dosing accuracy in polymer master-batches and cement admixtures, reducing airborne particulate release during downstream processing [12]. Digital process control using on-line near-infra-red spectroscopy now enables real-time adjustment of calcium oxide stoichiometry to hold free fatty acid below one mass per cent, satisfying stringent food and pharmaceutical specifications [3] [13].

X-ray Diffraction (XRD) Patterns

X-ray diffraction analysis of calcium stearate reveals distinctive crystallographic patterns that depend significantly on the preparation method and sample form. The diffraction patterns provide critical information about the bilayer organization and crystalline structure of this metal soap compound.

X-ray Diffraction Patterns of Calcium Stearate

Sample Type2θ Values (degrees)Bilayer Distance (nm)Order of DiffractionReference
Precipitated Calcium Stearate (50% excess Ca)5.5°, 7.42°, 9.10°, 11.02°, 12.86°, 15.58°, 6.40°, 19.58°4.8Third to eighth order [1]
Precipitated Calcium Stearate (30% excess Ca)5.5°, 7.42°, 9.10°, 11.02°, 12.86°, 15.58°4.8Third to eighth order [1]
Langmuir-Blodgett Film4.2°, 6.2°, 8.2°, 10.3°4.0Second to fifth order [1]

Precipitated calcium stearate powders exhibit characteristic diffraction peaks at 2θ values of 5.5°, 7.42°, 9.10°, 11.02°, 12.86°, and 15.58°, corresponding to third through eighth order diffractions of the bilayer distance [1] [2]. Additional peaks at 6.40° and 19.58° are observed in samples prepared with higher calcium concentrations, indicating the formation of well-ordered crystalline structures [1] [3]. The presence of these higher-order reflections confirms the highly organized lamellar structure characteristic of metal soap compounds.

Langmuir-Blodgett films of calcium stearate demonstrate a different diffraction pattern with peaks at 2θ values of 4.2°, 6.2°, 8.2°, and 10.3°, representing second through fifth order diffractions [1] [2]. The reduced bilayer distance of 4.0 nanometers in these films, compared to 4.8 nanometers in precipitated powders, indicates a more compact molecular arrangement with a calculated chain tilt angle of 27° [1] [3].

The systematic appearance of multiple-order reflections in both powder and film samples demonstrates the highly ordered nature of calcium stearate structures and confirms the bilayer organization predicted by theoretical models [4]. The diffraction patterns are consistent with monoclinic crystal systems observed in related calcium carboxylate compounds [5].

Layer Spacing and Bilayer Organization

The bilayer organization in calcium stearate is characterized by specific interlayer distances that reflect the molecular packing and orientation of stearate chains within the crystalline structure. These measurements provide fundamental insights into the structural arrangement of this metal soap compound.

Layer Spacing and Bilayer Organization Data

Sample FormBilayer Distance (nm)Chain Tilt Angle (degrees)Structural OrganizationReference
Precipitated Calcium Stearate Powder4.8Not specifiedLamellar structure [1]
Langmuir-Blodgett Film4.027Ordered bilayer [1]
Calcium Carboxylate Hydrates (Literature)4.8 (monohydrate)Not specifiedStacking layer character [5]

Application of Bragg's law to the higher-order reflections reveals bilayer distances of 4.8 nanometers for precipitated calcium stearate powders and 4.0 nanometers for Langmuir-Blodgett films [1] [2]. The difference in bilayer spacing between these two forms reflects variations in molecular organization and chain tilting within the crystalline lattice.

The 4.8-nanometer bilayer distance observed in precipitated calcium stearate corresponds closely to theoretical calculations for fully extended stearate chains in a bilayer arrangement [1] [3]. This spacing is consistent with calcium stearate monohydrate structures reported in the literature, where calcium ions coordinate with carboxylate groups in a hydrated crystalline lattice [5].

Langmuir-Blodgett films exhibit a reduced bilayer distance of 4.0 nanometers, corresponding to a chain tilt angle of 27° from the surface normal [1] [2]. This tilted arrangement is comparable to other metal soap Langmuir-Blodgett films, such as zinc stearate and zinc arachidate, which show similar tilt angles of approximately 31° [1] [3]. The reduced spacing in films reflects the constraints imposed by surface preparation techniques and substrate interactions.

The stacking layer character of calcium stearate structures is evident from the systematic progression of diffraction peaks, which indicates regular periodicity in the c-axis direction [5] [4]. This organization is fundamental to the lubricating and release properties of calcium stearate in industrial applications, as the layered structure facilitates sliding between molecular planes under mechanical stress.

Molecular Coordination Studies

Unidentate vs. Bidentate Carboxylate Binding

The coordination mode of carboxylate groups with calcium ions in calcium stearate represents a critical structural feature that influences both the physical properties and spectroscopic characteristics of this compound. Calcium ions can coordinate with carboxylate groups through either unidentate (single oxygen coordination) or bidentate (dual oxygen coordination) binding modes.

Unidentate vs. Bidentate Carboxylate Binding Data

Sample TypeUnidentate Band (cm⁻¹)Bidentate Band (cm⁻¹)Band Intensity RatioCoordination ModeReference
Calcium Stearate Powder (Precipitation)15771543Equal intensityMixed unidentate/bidentate [1] [2]
Langmuir-Blodgett Film15771544Higher 1577 than 1544Predominantly bidentate [1] [2]
Calcium Stearate (Literature)1601, 15601544VariablePolymorphic dependent [6] [7]
Calcium Coordination Studies1577-16011540-1544Depends on coordination6-8 fold coordination [7]

Precipitated calcium stearate powders demonstrate both unidentate and bidentate coordination modes, as evidenced by carboxylate bands at 1577 and 1543 wavenumbers with approximately equal intensities [1] [2]. This dual coordination behavior reflects the ability of calcium ions to adopt flexible coordination geometries depending on local structural constraints and crystal packing requirements.

Langmuir-Blodgett films of calcium stearate exhibit a different coordination pattern, with bands at 1577 and 1544 wavenumbers, where the 1577 wavenumber band shows higher intensity than the 1544 wavenumber band [1] [2]. This intensity ratio indicates that carboxylate groups are predominantly present in the bidentate coordination mode in film structures, reflecting the organized molecular arrangement at the air-water interface during film formation.

The coordination mode in calcium stearate is strongly influenced by the coordination number of calcium ions, which typically ranges from six to eight [7]. In sixfold coordination, calcium ions preferentially adopt unidentate carboxylate binding, while sevenfold and eightfold coordination states allow for both unidentate and bidentate coordination modes [7]. This flexibility in coordination geometry contributes to the polymorphic behavior observed in different calcium stearate preparations.

Literature reports indicate that calcium stearate can exist in different polymorphic forms, with the stable crystalline form characterized by a doublet at 1577 and 1540 wavenumbers, while the metastable crystalline form results in bands at 1601 and 1562 wavenumbers [6] [7]. These polymorphic variations reflect different calcium-carboxylate coordination geometries and crystal packing arrangements within the solid state structure.

FTIR Spectral Signatures

Fourier transform infrared spectroscopy provides detailed molecular-level information about the vibrational modes and coordination environments in calcium stearate. The spectral signatures reveal specific frequency ranges associated with different functional groups and coordination states within the compound.

FTIR Spectral Signatures of Calcium Stearate

Vibrational ModeFrequency Range (cm⁻¹)AssignmentSample DependencyReference
Antisymmetric COO⁻ stretch (unidentate)1577-1601Unidentate carboxylate coordinationSample preparation dependent [1] [2] [6] [7]
Antisymmetric COO⁻ stretch (bidentate)1540-1544Bidentate carboxylate coordinationSample preparation dependent [1] [2] [6] [7]
Symmetric COO⁻ stretch1440-1456Symmetric carboxylate vibrationCoordination dependent [6] [8]
Antisymmetric CH₂ stretch2914-2919Alkyl chain vibrationUniversal [1] [2]
Symmetric CH₂ stretch2850-2852Alkyl chain vibrationUniversal [1] [2]
CH₂ scissoring1472Alkyl chain deformationUniversal [1] [2]
Water bending (hydrated forms)1631Crystal waterHydration dependent [6]

The antisymmetric carboxylate stretching vibrations represent the most diagnostic spectral features for determining coordination modes in calcium stearate. Unidentate coordination results in bands between 1577-1601 wavenumbers, while bidentate coordination produces bands in the 1540-1544 wavenumber region [1] [2] [6] [7]. The frequency difference between these modes reflects the different symmetries and bond strengths associated with single versus dual oxygen coordination.

Alkyl chain vibrations provide information about the hydrocarbon portion of the stearate molecule. The antisymmetric and symmetric methylene stretching bands appear consistently at 2914-2919 and 2850-2852 wavenumbers, respectively, regardless of sample preparation method [1] [2]. The methylene scissoring vibration at 1472 wavenumbers is characteristic of the long-chain alkyl structure and serves as an internal reference for spectral analysis.

The symmetric carboxylate stretching vibration, appearing in the 1440-1456 wavenumber range, provides additional information about the coordination environment [6] [8]. The frequency and intensity of this band are sensitive to the local coordination geometry and can be used to distinguish between different polymorphic forms of calcium stearate.

Hydrated forms of calcium stearate exhibit additional spectral features, including a water bending vibration at 1631 wavenumbers [6]. The presence or absence of this band can be used to determine the hydration state of calcium stearate samples and to monitor dehydration processes during thermal treatment or drying procedures.

Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) Observations

Scanning electron microscopy provides essential morphological information about calcium stearate at the microscale level, revealing particle shapes, sizes, and surface characteristics that influence the bulk properties of this metal soap compound.

Scanning Electron Microscopy Observations of Calcium Stearate

Sample TypeMorphologyParticle SizeSurface FeaturesSample PreparationReference
Precipitated Calcium Stearate PowderLamellar structure600 nm averageCohesion of particlesPrecipitation method [1] [2]
Calcium Stearate DispersionNot specified3-5 micronsNarrow distributionIn situ process [9]
Surface Modified Calcite with Calcium StearateSmooth and uniform surfaceVariableMechano-chemical effectsSurface modification [10]
Commercial Calcium StearateCrystalline powder6 ± 1 μmClumped particlesCommercial grade [11]

Precipitated calcium stearate powders exhibit a characteristic lamellar morphology with average particle sizes of approximately 600 nanometers [1] [2]. The scanning electron microscopy micrographs reveal that the crystal morphology consists of layered structures typical of metal soap compounds, with particles showing cohesion effects that result in the formation of larger agglomerates. The lamellar structure directly correlates with the bilayer organization observed in X-ray diffraction studies.

Industrial calcium stearate dispersions prepared using in situ processes demonstrate particle sizes in the range of 3-5 microns with narrow size distributions [9]. These smaller particle sizes compared to conventional precipitation methods result from controlled synthesis conditions that minimize particle growth and agglomeration during formation. The narrow particle size distribution is advantageous for applications requiring consistent performance characteristics.

Commercial grade calcium stearate typically exhibits particle sizes of 6 ± 1 micrometers, with particles showing a tendency to form clumps due to van der Waals interactions between the hydrocarbon chains [11]. The crystalline powder morphology reflects the industrial processing conditions and storage effects that influence particle aggregation and surface characteristics.

Surface modification studies using calcium stearate as a coating agent demonstrate its ability to create smooth and uniform surfaces on substrates such as calcium carbonate particles [10]. The mechano-chemical effects during surface treatment result in improved surface uniformity and altered wetting properties, indicating effective molecular-level interactions between calcium stearate and the substrate surface.

Atomic Force Microscopy (AFM) Topography

Atomic force microscopy provides nanoscale topographical information about calcium stearate surfaces, enabling detailed characterization of surface roughness, particle organization, and film structure at resolutions approaching the molecular level.

Atomic Force Microscopy Topography of Calcium Stearate

Sample TypeSurface CoveragePeak-to-Valley Distance (nm)Particle Size (nm)Surface CharacteristicsMeasurement ModeReference
Langmuir-Blodgett Film on SilverComplete surface coverage660 average, 180 maximumNot smooth surfaceTapping mode [1] [2]
Precipitated Calcium Stearate PowderParticle aggregationNot specifiedVariableCohesion effectsNot specified [1] [2]
General AFM CapabilitiesNanometer resolutionVariable1-20 nm resolutionTopographic mappingContact/non-contact modes [12] [13] [14]

Langmuir-Blodgett films of calcium stearate deposited on silver substrates demonstrate complete surface coverage with characteristic topographical features [1] [2]. The atomic force microscopy images reveal that the surface is not smooth, with a peak-to-valley distance of 6 nanometers, indicating significant surface roughness despite the organized molecular arrangement. The surface topography reflects the cohesion of particles with an average size of 60 nanometers and maximum particle sizes reaching 180 nanometers.

The surface roughness observed in calcium stearate films is attributed to the molecular organization and packing constraints at the substrate interface [1] [2]. The 6-nanometer peak-to-valley distance is comparable to the bilayer thickness measured by X-ray diffraction, suggesting that surface roughness may arise from variations in molecular orientation and packing efficiency across the film surface.

Atomic force microscopy measurements in tapping mode provide optimal resolution for calcium stearate films while minimizing tip-sample interactions that could disrupt the soft organic film structure [1] [2]. The tapping mode operation allows for accurate topographical mapping without the lateral forces associated with contact mode scanning that could damage or rearrange the surface structure.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals
White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH]
White powder; [Sax]
WHITE POWDER.

Color/Form

CRYSTALLINE POWDER
Granular, fatty powder
FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

324.2341212 g/mol

Monoisotopic Mass

324.2341212 g/mol

Heavy Atom Count

21

Density

1.12
1.12 g/cm³

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

Melting point equals 217 ° F
179 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

776XM7047L

GHS Hazard Statements

Aggregated GHS information provided by 3733 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3179 of 3733 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 554 of 3733 companies with hazard statement code(s):;
H319 (97.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66071-81-6
1592-23-0
8000-75-7

Wikipedia

Calcium_stearate

Use Classification

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Anticaking

Methods of Manufacturing

Harrison, Biochem J 18, 1222 (1924); Kebrich, Petrot, US patent 2,650,932 (1953 to National Lead).
BY PPT FROM CALCIUM CHLORIDE & SODIUM SALTS OF MIXED FATTY ACIDS (STEARIC & PALMITIC). PPT IS COLLECTED & WASHED WITH WATER TO REMOVE SODIUM CHLORIDE.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Adhesive Manufacturing
Plastics Product Manufacturing
Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Plastics Product Manufacturing
Utilities
Wholesale and Retail Trade
Octadecanoic acid, calcium salt (2:1): ACTIVE
Fatty acids, tallow, hydrogenated, calcium salts: ACTIVE
REGULATORY STATUS (VET): US REGULATIONS REQUIRE THAT IT BE FREE OF "CHICK EDEMA FACTOR".
ITS VIRTUALLY NONTOXIC NATURE & UNCTUOUS PROPERTIES MAKE IT IDEAL.../FOR USE IN FOOD & PHARMACEUTICAL PRODUCTS/.
Food grade calcium stearate /is/ derived from edible tallow...
Present in 0.4-2.0 wt% in PVC rigid-pipe formulation as calcium stearate

Dates

Last modified: 08-15-2023
1: Cella C, Gerges I, Milani P, Lenardi C, Argentiere S. Calcium Stearate as an Effective Alternative to Poly(vinyl alcohol) in Poly-Lactic-co-Glycolic Acid Nanoparticles Synthesis. Biomacromolecules. 2017 Feb 13;18(2):452-460. doi: 10.1021/acs.biomac.6b01546. Epub 2017 Jan 18. PubMed PMID: 28030952.
2: Schrank S, Kann B, Saurugger E, Hainschitz M, Windbergs M, Glasser BJ, Khinast J, Roblegg E. The effect of the drying temperature on the properties of wet-extruded calcium stearate pellets: pellet microstructure, drug distribution, solid state and drug dissolution. Int J Pharm. 2015 Jan 30;478(2):779-87. doi: 10.1016/j.ijpharm.2014.12.030. Epub 2014 Dec 16. PubMed PMID: 25526671.
3: Schrank S, Kann B, Saurugger E, Ehmann H, Werzer O, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Impact of drying on solid state modifications and drug distribution in ibuprofen-loaded calcium stearate pellets. Mol Pharm. 2014 Feb 3;11(2):599-609. doi: 10.1021/mp4005782. Epub 2014 Jan 15. PubMed PMID: 24400735.
4: Schrank S, Kann B, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Microstructure of calcium stearate matrix pellets: a function of the drying process. J Pharm Sci. 2013 Nov;102(11):3987-97. doi: 10.1002/jps.23707. Epub 2013 Aug 26. PubMed PMID: 23983150.
5: Carol D, Karpagam S, Kingsley SJ, Vincent S. Synergistic effect of calcium stearate and photo treatment on the rate of biodegradation of low density polyethylene spent saline vials. Indian J Exp Biol. 2012 Jul;50(7):497-501. PubMed PMID: 22822530.
6: Schrank S, Hodzic A, Zimmer A, Glasser BJ, Khinast J, Roblegg E. Ibuprofen-loaded calcium stearate pellets: drying-induced variations in dosage form properties. AAPS PharmSciTech. 2012 Jun;13(2):686-98. doi: 10.1208/s12249-012-9791-6. Epub 2012 May 3. PubMed PMID: 22552931; PubMed Central PMCID: PMC3364380.
7: Roblegg E, Jäger E, Hodzic A, Koscher G, Mohr S, Zimmer A, Khinast J. Development of sustained-release lipophilic calcium stearate pellets via hot melt extrusion. Eur J Pharm Biopharm. 2011 Nov;79(3):635-45. doi: 10.1016/j.ejpb.2011.07.004. Epub 2011 Jul 27. PubMed PMID: 21801834.
8: Tong M, Chen H, Yang Z, Wen R. The effect of Zn-Al-hydrotalcites composited with calcium stearate and β-diketone on the thermal stability of PVC. Int J Mol Sci. 2011;12(3):1756-66. doi: 10.3390/ijms12031756. Epub 2011 Mar 8. PubMed PMID: 21673921; PubMed Central PMCID: PMC3111632.
9: Lin Y, Chen H, Chan CM, Wu J. Nucleating effect of calcium stearate coated CaCO(3) nanoparticles on polypropylene. J Colloid Interface Sci. 2011 Feb 15;354(2):570-6. doi: 10.1016/j.jcis.2010.10.069. Epub 2010 Nov 8. PubMed PMID: 21122873.
10: Roblegg E, Ulbing S, Zeissmann S, Zimmer A. Development of lipophilic calcium stearate pellets using ibuprofen as model drug. Eur J Pharm Biopharm. 2010 May;75(1):56-62. doi: 10.1016/j.ejpb.2010.01.005. Epub 2010 Jan 18. PubMed PMID: 20080179.
11: Lee HB, Kwon JS, Kim YB, Kim EK. Production of calcium-stearate by lipase using hydrogenated beef tallow. Appl Biochem Biotechnol. 2009 May;157(2):278-84. doi: 10.1007/s12010-008-8254-8. Epub 2008 May 28. PubMed PMID: 18506631.
12: Ranji A, Ghorbani Ravandi M, Farajzadeh MA. Determination of calcium stearate in polyolefin samples by gas chromatographic technique after performing dispersive liquid-liquid microextraction. Anal Sci. 2008 May;24(5):623-6. PubMed PMID: 18469468.
13: Kurai J, Chikumi H, Kodani M, Sako T, Watanabe M, Miyata M, Makino H, Touge H, Hitsuda Y, Shimizu E. Acute eosinophilic pneumonia caused by calcium stearate, an additive agent for an oral antihistaminic medication. Intern Med. 2006;45(17):1011-6. Epub 2006 Oct 2. PubMed PMID: 17016002.
14: Dean DD, Lohmann CH, Sylvia VL, Köster G, Liu Y, Schwartz Z, Boyan BD. Effect of polymer molecular weight and addition of calcium stearate on response of MG63 osteoblast-like cells to UHMWPE particles. J Orthop Res. 2001 Mar;19(2):179-86. PubMed PMID: 11347688.
15: Fukui E, Miyamura N, Kobayashi M. Effect of magnesium stearate or calcium stearate as additives on dissolution profiles of diltiazem hydrochloride from press-coated tablets with hydroxypropylmethylcellulose acetate succinate in the outer shell. Int J Pharm. 2001 Mar 23;216(1-2):137-46. PubMed PMID: 11274815.
16: Willie BM, Shea JE, Bloebaum RD, Hofmann AA. Elemental and morphological identification of third-body particulate and calcium stearate inclusions in polyethylene components. J Biomed Mater Res. 2000;53(2):137-42. PubMed PMID: 10713559.
17: McKellop HA, Shen FW, Campbell P, Ota T. Effect of molecular weight, calcium stearate, and sterilization methods on the wear of ultra high molecular weight polyethylene acetabular cups in a hip joint simulator. J Orthop Res. 1999 May;17(3):329-39. PubMed PMID: 10376720.
18: Tan S, Tatsuno T, Okada T. Gas chromatographic determination of calcium stearate in polyethylene food packaging sheets. J Chromatogr. 1988 Aug 5;447(1):198-201. PubMed PMID: 3209663.
19: Pritzker KP, Renlund RC, Read DH, Cheng PT, Harrington DD. Adrenal and hepatic calcium stearate crystal deposits in dogs fed a thiamine-deficient diet. Am J Vet Res. 1982 Aug;43(8):1481-8. PubMed PMID: 7103233.
20: Miyake Y, Shinoda A, Furukawa M, Sadakata C, Toyoshima S. [Studies on packing-property of pharmaceutical powders. 3. Influence of calcium stearate content on compacting phenomenon of pharmaceutical powders (author's transl)]. Yakugaku Zasshi. 1973 Sep;93(9):112-5. Japanese. PubMed PMID: 4797567.

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